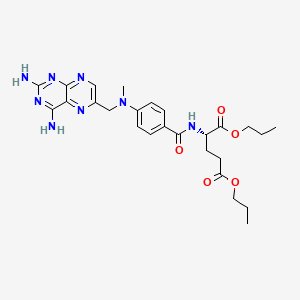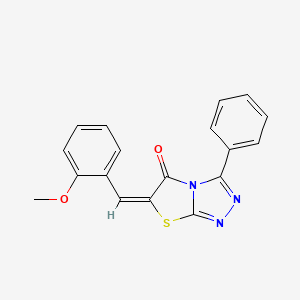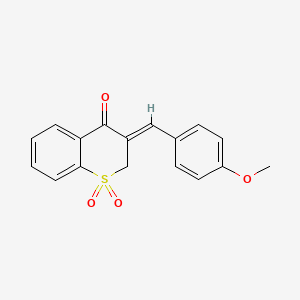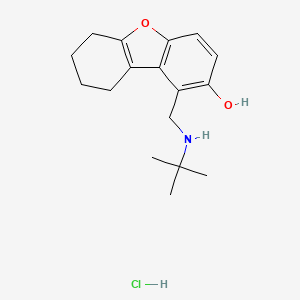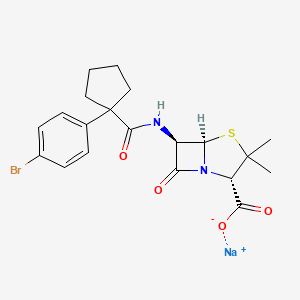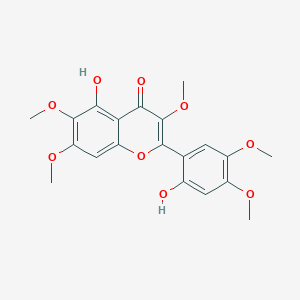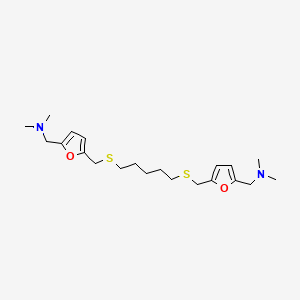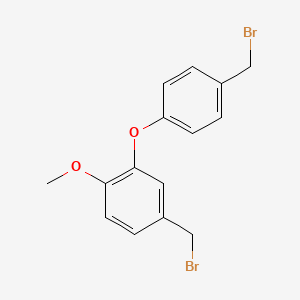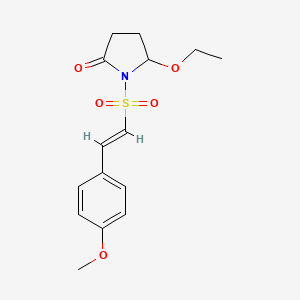
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a methoxystyrene sulphonyl group and an ethoxy group
Vorbereitungsmethoden
The synthesis of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxystyrene with sulfonyl chloride to form 4-methoxystyrenesulfonyl chloride. This intermediate is then reacted with 2-oxo-5-ethoxypyrrolidine under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the sulfonyl and methoxy groups play a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxystyrenesulphonyl)-2-oxo-5-ethoxypyrrolidine can be compared with other similar compounds, such as:
1-styrenesulphonyl-2-oxo-5-hydroxy pyrrolidines: These compounds have similar structural features but differ in their functional groups, leading to different chemical and biological properties.
Triazole derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological activities
Eigenschaften
CAS-Nummer |
114485-78-8 |
|---|---|
Molekularformel |
C15H19NO5S |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
5-ethoxy-1-[(E)-2-(4-methoxyphenyl)ethenyl]sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO5S/c1-3-21-15-9-8-14(17)16(15)22(18,19)11-10-12-4-6-13(20-2)7-5-12/h4-7,10-11,15H,3,8-9H2,1-2H3/b11-10+ |
InChI-Schlüssel |
CMDRHQMJVGPJMF-ZHACJKMWSA-N |
Isomerische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC1CCC(=O)N1S(=O)(=O)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


